molecular formula C18H21BrN4O2 B11983010 1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11983010
M. Wt: 405.3 g/mol
InChI Key: OQIJOLROUORMDY-UHFFFAOYSA-N
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Description

1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C18H21BrN4O2 and a molecular weight of 405.298 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. large-scale synthesis would generally follow similar principles as laboratory synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 1-benzyl-8-bromo-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C18H21BrN4O2

Molecular Weight

405.3 g/mol

IUPAC Name

1-benzyl-8-bromo-3-methyl-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C18H21BrN4O2/c1-12(2)9-10-22-14-15(20-17(22)19)21(3)18(25)23(16(14)24)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3

InChI Key

OQIJOLROUORMDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=CC=C3)C

Origin of Product

United States

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